molecular formula C8H14O2 B1333481 2-Ethoxycyclohexanone CAS No. 33371-97-0

2-Ethoxycyclohexanone

Cat. No. B1333481
CAS RN: 33371-97-0
M. Wt: 142.2 g/mol
InChI Key: WBPWDGRYHFQTRC-UHFFFAOYSA-N
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Description

2-Ethoxycyclohexanone is a clear colorless to slightly yellow liquid .


Molecular Structure Analysis

The molecular formula of 2-Ethoxycyclohexanone is C8H14O2 . It has a linear formula of C2H5OC6H9(=O) . The molecular weight is 142.20 .


Physical And Chemical Properties Analysis

2-Ethoxycyclohexanone has a refractive index n20/D of 1.451 (lit.) . Its boiling point is 85 °C at 15 mmHg (lit.) . The density of 2-Ethoxycyclohexanone is 1.002 g/mL at 25 °C (lit.) .

Scientific Research Applications

Analytical Characterization and Detection

2-Ethoxycyclohexanone has been studied in the context of analytical chemistry, particularly in the identification and characterization of psychoactive substances. For instance, certain psychoactive arylcyclohexylamines, which were obtained as research chemicals, were characterized using various analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are crucial for the qualitative and quantitative analysis of such substances in biological fluids (De Paoli et al., 2013).

Molecular Interaction Studies

The compound has been used in studies exploring molecular interactions in liquid mixtures, particularly examining interactions between molecules like cyclohexane and 2-ethoxyethanol. Ultrasonic measurements have been employed to investigate these interactions, providing insights into the behavior of organic molecules in mixtures (Durgabhavani et al., 2019).

Chemical Synthesis and Reactions

In the field of chemical synthesis, 2-ethoxycyclohexanone has been involved in various reactions. For example, it has been used in the solvolysis reaction catalyzed by silver perchlorate, where its reactivity was explored to understand the distribution of carbon-14 activity in the resultant ethoxyketone (Masuike et al., 1971). Moreover, it has been a component in cycloaddition reactions, contributing to the synthesis of highly oxygenated cyclohexanone derivatives, thus showcasing its versatility in organic synthesis (Matsuo et al., 2009).

Solubility and Dissolution Studies

In polymer science, 2-ethoxycyclohexanone has been used to study the dissolution behavior of certain copolymers. Its role as a solvent in these studies helps in understanding the dissolution rates and mechanisms of various polymeric materials (Koenig, 2003).

Environmental Impact and Atmospheric Chemistry

The compound's reactivity with atmospheric radicals such as OH and NO3 has been investigated to understand its environmental impact, particularly concerning air quality and pollutant formation. This research is critical in assessing the compound's atmospheric lifetime and its role in environmental chemistry (Colmenar et al., 2020).

Safety And Hazards

2-Ethoxycyclohexanone is classified as a Category 3 flammable liquid . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

2-ethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8-6-4-3-5-7(8)9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPWDGRYHFQTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369854
Record name 2-Ethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycyclohexanone

CAS RN

33371-97-0
Record name 2-Ethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxycyclohexanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
WN MCALPIN - 1983 - search.proquest.com
… The four ketones prepared were 2-methoxycyclohexanone, 2-ethoxycyclohexanone, 2-(1-propoxy)… ethereal solution showed a 587 conversion of 2-ethoxycyclohexanone to l-ethynyl-2- …
Number of citations: 1 search.proquest.com
GJ Cooper - 1985 - search.proquest.com
… (25) prepared 2-methoxyand 2-ethoxycyclohexanone by the oxidation of the correspond ing 2-alkoxycyclohexanols with chromic acid. The Williamson …
Number of citations: 2 search.proquest.com
T Masuike, N Furukawa, S Oae - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… of the total "C activity is in the carbonyl carbon atom and 20–25%, is in the carbon atom bearing ethoxy group in 2-ethoxycyclohexanone. Namely, around 25%, carbonyl oxygen …
Number of citations: 6 www.journal.csj.jp
RH Jaeger, H Smith - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… a powerfully electron-attracting group adjacent to the site of reaction gave none of the expected cyclohexane-1 : 2-&one but a mixture consisting largely of 2-ethoxycyclohexanone and 2…
Number of citations: 15 pubs.rsc.org
T Yamamoto, K Kobayashi… - Bioscience …, 2021 - academic.oup.com
… = 91 µm), while its affinity levels toward substituted cyclohexanones, such as 2-methylcyclohexanone, 4-ethylcyclohexanone, 2-methoxycyclohexanone, and 2-ethoxycyclohexanone …
Number of citations: 2 academic.oup.com
G Lauktien, FJ Volk, AW Frahm - Tetrahedron: Asymmetry, 1997 - Elsevier
A series of homochiral cis-2-alkoxy- and 2-aryloxycyclohexanamines 5b-5e has been synthesised by means of asymmetric reductive amination of the corresponding racemic 2-…
Number of citations: 37 www.sciencedirect.com
C Battistini, P Crotti, M Ferretti… - The Journal of Organic …, 1977 - ACS Publications
… shown by their oxidationto 2-(m-chlorophenyl)2-ethoxycyclohexanone (9b), and by their … 2-(m-Chlorophenyl)-2-ethoxycyclohexanone (9b). (A) A solution of 7b (0.050 g, 0.196 mmol) in …
Number of citations: 22 pubs.acs.org
M Sutter, R Lafon, Y Raoul, E Métay… - European Journal of …, 2013 - Wiley Online Library
Starting from cyclohexanone derivatives and alcohols, both non‐aromatic precursors, aryl ethers could be synthesized in good yields and with good selectivities in the presence of a …
H Iwaki, S Wang, S Grosse, H Bergeron… - Applied and …, 2006 - Am Soc Microbiol
Baeyer-Villiger monooxygenases (BVMOs) are biocatalysts that offer the prospect of high chemo-, regio-, and enantioselectivity in the organic synthesis of lactones or esters from a …
Number of citations: 124 journals.asm.org
HW Pinnick - Organic reactions, 2004 - Wiley Online Library
The Nef reaction is usually defined as the conversion of a primary or secondary nitroalkane into the corresponding carbonyl compound. This reaction was reported by the Swiss chemist …
Number of citations: 255 onlinelibrary.wiley.com

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